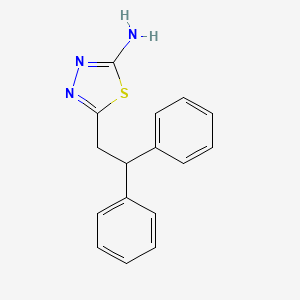

5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine

Description

5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,2-diphenylethyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system and sulfur atom, which contribute to diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c17-16-19-18-15(20-16)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWYSQPIPBCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NN=C(S2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359083 | |

| Record name | 5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88742-96-5 | |

| Record name | 5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,2-diphenylethan-1-amine with thiadiazole precursors under specific conditions. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the diphenylethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring or the diphenylethyl moiety.

Scientific Research Applications

Pharmacological Applications

5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine exhibits significant pharmacological potential, particularly in the following areas:

Anticancer Activity

Research has indicated that thiadiazole derivatives possess anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both bacterial and fungal strains suggests potential use in developing new antimicrobial agents. Further studies are needed to elucidate the specific mechanisms by which this compound interacts with microbial targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Mechanistic Studies

Understanding the mechanism of action for this compound is crucial for its therapeutic application. Interaction studies with biological targets can provide insights into how the compound exerts its effects. Potential studies include:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.

- Cell Signaling Pathways : Investigating how the compound influences cellular signaling pathways involved in cancer progression or inflammation.

Mechanism of Action

The mechanism of action of 5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Core

a. 5-Alkyl-2-amino-1,3,4-thiadiazoles Compounds such as 5-methyl-2-amino-1,3,4-thiadiazole and 5-ethyl-2-amino-1,3,4-thiadiazole () are synthesized via condensation of thiosemicarbazide with carboxylic acids (e.g., acetic acid, propionic acid) under acidic catalysis. These alkyl-substituted derivatives exhibit moderate antimicrobial activity when further functionalized into thiadiazole-thiourea or phenylthiourea derivatives. For example, 5-methyl derivatives show higher yields (74.34%) compared to bulkier substituents like isobutyl (67.54%) due to reduced steric hindrance during synthesis .

Key Comparison

b. Aryl-Substituted Derivatives

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine () shares structural similarity with the target compound but replaces the diphenylethyl group with a smaller 2-methylphenyl group. X-ray crystallography reveals intermolecular N–H···N hydrogen bonds, which stabilize the crystal lattice and may influence solubility. The methylphenyl group provides moderate lipophilicity without excessive steric bulk, balancing synthetic feasibility and bioactivity .

1,3,4-Oxadiazole Analogs

Replacing the sulfur atom in the thiadiazole core with oxygen yields 1,3,4-oxadiazoles, which exhibit distinct electronic properties. For instance:

- 2-Substituted-5-pyrazolyl-1,3,4-oxadiazoles () demonstrate potent fungicidal activity against Asparagus stem blight (60% inhibition at 0.005% concentration). The pyrazolyl group enhances electron-withdrawing effects, improving target binding .

- Bis-oxadiazoles () with pyridine and aryl groups show broad-spectrum antibacterial activity, highlighting the importance of aromatic π-system interactions in antimicrobial efficacy .

Key Difference

- Bioactivity : Oxadiazoles often exhibit stronger antibacterial activity, while thiadiazoles are more frequently explored for antifungal applications .

Hybrid Heterocyclic Systems

Compounds like 2-arylaminotriazole-oxadiazoles () combine 1,3,4-oxadiazole with triazole moieties. These hybrids inhibit E. coli and S. aureus at MIC values as low as 3.1 mg/L, suggesting synergistic effects from multiple heterocyclic units .

Challenges :

- The bulky diphenylethyl group may reduce reaction yields due to steric hindrance.

- Purification difficulties could arise from increased lipophilicity.

Biological Activity

5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews its potential biological effects, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

Overview of Thiadiazoles

Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The specific structure of this compound includes a diphenylethyl group that enhances its biological activity by influencing molecular interactions and stability.

Antimicrobial Properties

Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens. Research indicates that compounds with the thiadiazole moiety exhibit activity against bacteria such as E. coli and Streptococcus pyogenes. For instance, derivatives have been reported to demonstrate minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against these strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 5a | E. coli | 31.25 | 16 |

| 5b | S. pyogenes | 31.25 | 18 |

| 5c | Salmonella typhi | 500 | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives have been shown to inhibit the growth of several cancer cell lines, including human lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT116).

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 5-(Diphenylethyl) | HCT116 | 3.29 |

| H460 | 10 | |

| MCF-7 | 0.28 |

In a study evaluating various thiadiazole derivatives, the compound demonstrated IC50 values indicating potent cytotoxicity against these cell lines . Notably, the structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring greatly influence anticancer efficacy.

The biological mechanisms underlying the activity of thiadiazoles involve multiple pathways:

- Cell Cycle Arrest : Many thiadiazole derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

- Anticancer Efficacy : In a study assessing the anticancer effects of various thiadiazole derivatives on HEPG-2 cell lines, compounds were found to exhibit significant inhibition compared to standard treatments like doxorubicin . The findings suggest that structural modifications can enhance therapeutic efficacy.

- Antimicrobial Activity : A comparative study on the antimicrobial properties of different thiadiazole derivatives highlighted that certain substitutions lead to improved activity against resistant bacterial strains . This emphasizes the potential for developing new antimicrobial agents based on thiadiazole structures.

Q & A

Basic: How can researchers optimize the synthesis of 5-(2,2-Diphenylethyl)-1,3,4-thiadiazol-2-amine using transition metal catalysis?

Methodological Answer:

Optimization involves selecting catalysts (e.g., Mn(II) for thiosemicarbazide cyclization) and controlling reaction parameters. For example, POCl3-mediated reflux at 90°C for 3 hours under anhydrous conditions is critical for thiadiazole ring formation. Adjusting stoichiometric ratios (e.g., 1:3 molar ratio of precursor to POCl3) and post-reaction pH adjustment (to 8-9 with NH4OH) improves yield . Catalyst screening (e.g., Mn(II) vs. other transition metals) and solvent selection (DMSO/water mixtures for recrystallization) further refine purity .

Advanced: What crystallographic techniques resolve the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with refinement software (e.g., SHELX) determines bond lengths, angles, and dihedral angles (e.g., 21.5° between thiadiazole and aromatic rings). Hydrogen bonding networks (N–H⋯N) are analyzed via Mercury or Olex2 to map supramolecular assemblies. Restraints for disordered atoms and isotropic displacement parameters ensure accuracy in anisotropic refinement .

Advanced: How do DFT calculations predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level computes HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Vibrational frequencies (IR/Raman) are compared with experimental data to validate computational models. Solvent effects are incorporated via PCM or SMD models for reactivity in biological systems .

Advanced: What methodologies evaluate the antitumor potential of this compound derivatives?

Methodological Answer:

In vitro assays include MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values. Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerase II. In vivo studies in xenograft models assess tumor inhibition rates, complemented by histopathology and apoptosis markers (e.g., caspase-3 activation) .

Advanced: How can researchers resolve contradictions in spectroscopic data across studies of thiadiazole derivatives?

Methodological Answer:

Contradictions arise from solvent polarity effects on NMR chemical shifts or crystallographic disorder. Standardized protocols (e.g., deuterated DMSO for ¹H-NMR) and 2D techniques (HSQC, HMBC) validate assignments. Cross-referencing with SC-XRD data clarifies structural ambiguities. Meta-analyses of DFT-predicted vs. experimental IR peaks reconcile vibrational mode discrepancies .

Basic: What recrystallization solvents maximize purity of this compound?

Methodological Answer:

Ethanol/water (2:1 v/v) or DMSO/water mixtures are optimal for removing unreacted precursors (e.g., thiosemicarbazide). Slow cooling (0.5°C/min) enhances crystal growth. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% area under the curve .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity in thiadiazole derivatives?

Methodological Answer:

Systematic substitution at the 5-position (e.g., aryl, alkyl groups) is tested in bioassays. QSAR models (CoMFA, CoMSIA) correlate electronic (logP, polar surface area) and steric parameters (molar refractivity) with activity. Free-Wilson analysis identifies critical substituents (e.g., diphenylethyl for lipophilicity) .

Basic: What reaction mechanisms govern thiadiazole ring formation under POCl3-mediated conditions?

Methodological Answer:

POCl3 acts as both a cyclizing agent and acid catalyst. The mechanism involves (1) protonation of the carbonyl oxygen in the precursor, (2) nucleophilic attack by thiosemicarbazide’s sulfur, and (3) cyclodehydration to form the thiadiazole ring. Excess POCl3 drives the reaction to completion by removing water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.